Benzquercin

Descripción general

Descripción

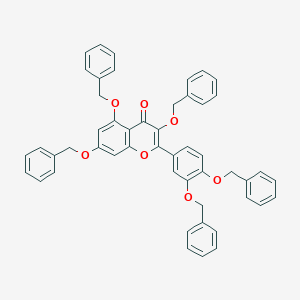

Benzquercin es un miembro de la familia de las flavonas, específicamente un derivado de la quercetina. Es conocido por sus posibles propiedades terapéuticas, que incluyen efectos antiinflamatorios y antioxidantes. Químicamente, this compound se identifica como 3,3',4',5,7-pentabenciloxiflavona y tiene una fórmula molecular de C50H40O7 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Benzquercin se puede sintetizar mediante la bencilacion de la quercetina. El proceso implica la reacción de la quercetina con cloruro de bencilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo típicamente en un disolvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto luego se purifica mediante técnicas de cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

Benzquercin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar quinonas.

Reducción: Puede reducirse para formar derivados dihidro.

Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones del éter de bencilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se utilizan comúnmente nucleófilos como el metóxido de sodio o el etóxido de sodio en condiciones anhidras.

Principales productos formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Dihidrothis compound.

Sustitución: Varios derivados de this compound sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Pharmacological Effects on Connective Tissue

Benzquercin has been studied for its protective effects on connective tissues, particularly in the context of vascular pathology. A significant study investigated its impact on lathyritic mice, which were subjected to alterations in vascular wall structure due to the administration of beta-amino-propionitrile (beta-APN). The results indicated that this compound treatment led to:

- Reduced Morphological Disorders : Mice treated with this compound exhibited significantly fewer structural abnormalities in the aorta and skin compared to the untreated group, which experienced severe alterations .

- Improved Vascular Permeability : The permeability of the aorta wall in this compound-treated mice was closer to normal levels, suggesting a protective role against vascular damage .

This research underscores this compound's potential as a therapeutic agent for conditions involving connective tissue degradation.

Antiviral Properties

Recent studies have explored this compound's potential as an antiviral agent, particularly against SARS-CoV-2. A virtual drug repurposing study suggested that this compound could act as a strong inhibitor of TMPRSS2, a critical enzyme involved in viral entry into host cells. Key findings include:

- Inhibition of TMPRSS2 : Computational analyses indicated that this compound binds effectively to TMPRSS2, potentially blocking SARS-CoV-2 from entering human cells .

- Need for Validation : While these results are promising, further experimental validation is required to confirm this compound's efficacy against SARS-CoV-2 and its safety profile for human use .

Chemical Structure and Mechanism of Action

Understanding the chemical structure of this compound is crucial for elucidating its mechanism of action. This compound is characterized by specific functional groups that contribute to its biological activity. The chemical structure can be represented as follows:

| Compound | Chemical Structure |

|---|---|

| This compound | This compound |

The structural features may facilitate interactions with biological targets such as enzymes or receptors involved in disease processes.

Case Studies and Research Insights

Several case studies have highlighted the applications of this compound in various research contexts:

- Connective Tissue Studies : Research focusing on vascular health has demonstrated that this compound can mitigate damage caused by specific agents like beta-APN, suggesting its role in treating vascular disorders.

- Antiviral Research : Investigations into this compound's antiviral properties are ongoing, with initial findings indicating its potential effectiveness against viral infections, including COVID-19.

Mecanismo De Acción

Benzquercin ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Elimina los radicales libres y las especies reactivas de oxígeno, reduciendo así el estrés oxidativo. También modula varias vías de señalización, incluida la vía p53 / p21, que participa en la regulación del ciclo celular y la apoptosis .

Comparación Con Compuestos Similares

Compuestos similares

Quercetina: El compuesto parental de benzquercin, conocido por sus propiedades antioxidantes y antiinflamatorias.

Kaempferol: Otro flavonoide con actividades biológicas similares.

Miricetina: Un flavonoide con fuertes propiedades antioxidantes

Singularidad de this compound

This compound es único debido a su mayor estabilidad y biodisponibilidad en comparación con la quercetina. La bencilacion de la quercetina aumenta su lipofilia, haciéndola más soluble en disolventes orgánicos y potencialmente mejorando su absorción en sistemas biológicos .

Actividad Biológica

Benzquercin, a flavonoid compound, has garnered attention for its potential biological activities, particularly in the context of viral inhibition and inflammation. This article synthesizes findings from various studies to provide an overview of the biological activity of this compound, including its mechanisms of action, efficacy against specific targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a flavonoid derivative known for its antioxidant properties. Its structure allows it to interact with various biological targets, making it a candidate for drug repurposing in the treatment of diseases such as COVID-19.

This compound has been identified as a potential inhibitor of several key proteins involved in viral entry and replication:

- TMPRSS2 Inhibition : A study highlighted Benzquercin's strong binding affinity to the transmembrane protease serine 2 (TMPRSS2), which plays a crucial role in the entry of SARS-CoV-2 into host cells. The docking score for this compound was reported at -7.119 kcal/mol, with an average MM/GBSA score of -96.802 kcal/mol, indicating significant potential as an inhibitor .

- Spike/ACE2 Interaction : Benzquercin also demonstrated strong binding at the Spike protein/ACE2 interface, with an average score of -70.810 kcal/mol from virtual screening studies. This dual-target capability suggests that Benzquercin may function effectively against SARS-CoV-2 by disrupting both entry pathways .

- Anti-inflammatory Effects : As a flavonoid, this compound exhibits anti-inflammatory properties that may contribute to its therapeutic potential in treating conditions characterized by excessive inflammation .

Virtual Drug Repurposing Studies

Several studies have employed computational methods to evaluate the efficacy of this compound:

- Study on TMPRSS2 : In silico simulations indicated that Benzquercin maintains interactions with crucial residues at the TMPRSS2 binding pocket throughout molecular dynamics simulations, supporting its potential as a therapeutic agent against COVID-19 .

- Spike Protein Binding : Further investigations confirmed this compound's ability to inhibit interactions between the Spike protein and ACE2, which are essential for viral entry into cells .

In Vitro Studies

While in silico findings are promising, experimental validation is necessary to confirm this compound's efficacy:

- Efficacy Testing : Future studies should focus on in vitro assays to measure the actual inhibitory effects of this compound on TMPRSS2 and Spike protein interactions, alongside assessments of cytotoxicity and bioavailability.

Summary of Biological Activities

| Activity | Target | Binding Score (kcal/mol) | MM/GBSA Score (kcal/mol) |

|---|---|---|---|

| TMPRSS2 Inhibition | TMPRSS2 | -7.119 | -96.802 |

| Spike Protein/ACE2 Interaction | Spike Protein/ACE2 | -70.810 | Not specified |

| Anti-inflammatory | General inflammation | Not specified | Not specified |

Propiedades

IUPAC Name |

2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H40O7/c51-48-47-45(55-34-39-22-12-4-13-23-39)29-42(52-31-36-16-6-1-7-17-36)30-46(47)57-49(50(48)56-35-40-24-14-5-15-25-40)41-26-27-43(53-32-37-18-8-2-9-19-37)44(28-41)54-33-38-20-10-3-11-21-38/h1-30H,31-35H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQNIJRRXIHHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(O3)C=C(C=C4OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157116 | |

| Record name | Benzquercin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

752.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13157-90-9 | |

| Record name | 3,3′,4′,5,7-Pentabenzyloxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13157-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzquercin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013157909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzquercin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZQUERCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499L7I0905 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic targets of Benzquercin?

A1: Research suggests that this compound may act on two primary targets:

- Type 2 transmembrane serine protease (TMPRSS2): A computational study [] proposed this compound as a potential inhibitor of TMPRSS2, an enzyme critical for SARS-CoV-2 cell entry. This inhibition could prevent viral infection.

- Connective tissue: An older study [] explored the effects of this compound on lathyritic mice, a model for connective tissue disorders. Results indicated that this compound might protect against structural damage in the aorta and skin caused by beta-aminopropionitrile (beta-APN), a compound that disrupts collagen and elastin formation.

Q2: What computational methods were employed to investigate the potential of this compound as a TMPRSS2 inhibitor?

A3: The study [] utilized a combination of molecular modeling techniques:

Q3: Are there any in vitro or in vivo studies validating the computational findings on this compound's potential as a TMPRSS2 inhibitor?

A4: Currently, the available research [] primarily relies on computational predictions. Experimental validation through in vitro assays, such as enzyme inhibition assays using TMPRSS2, is crucial to confirm the computational findings. Following in vitro validation, in vivo studies using relevant animal models would be necessary to assess the efficacy and safety of this compound as a potential therapeutic agent targeting TMPRSS2.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.